BenchChemオンラインストアへようこそ!

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

Lipophilicity ADME Medicinal Chemistry

5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide (CAS 1250681-34-5) is a synthetic heterocyclic sulfonamide characterized by a pyrazole core bearing a methyl group at C5, a linear n-propyl chain at N1, and a primary sulfonamide at C4. With a molecular formula of C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol, this compound belongs to the pyrazole-4-sulfonamide class—a privileged scaffold extensively cited in patents as sodium channel inhibitors for neuropathic pain and as N-myristoyltransferase (NMT) inhibitors for antiparasitic indications.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B13502255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=N1)S(=O)(=O)N)C
InChIInChI=1S/C7H13N3O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12)
InChIKeyYBBSNAYYNRDBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide: Core Identity for Pyrazole-4-Sulfonamide Procurement


5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide (CAS 1250681-34-5) is a synthetic heterocyclic sulfonamide characterized by a pyrazole core bearing a methyl group at C5, a linear n-propyl chain at N1, and a primary sulfonamide at C4 . With a molecular formula of C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol, this compound belongs to the pyrazole-4-sulfonamide class—a privileged scaffold extensively cited in patents as sodium channel inhibitors for neuropathic pain and as N-myristoyltransferase (NMT) inhibitors for antiparasitic indications [1]. Its linear N1-propyl substituent distinguishes it from branched-chain and shorter-chain analogs, conferring a specific lipophilicity–polar surface area profile relevant to medicinal chemistry and agrochemical lead optimization programs .

Why Generic Pyrazole-4-Sulfonamide Substitution Fails for 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide


Within the pyrazole-4-sulfonamide family, seemingly minor alterations at the N1 and C5 positions produce measurable shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly affect ADME parameters and target binding . For example, replacing the linear n-propyl group of 5-methyl-1-propyl-1H-pyrazole-4-sulfonamide with an isopropyl branch yields a compound with identical molecular weight but a logP shift of approximately +0.4 units and a slight increase in topological polar surface area—differences that can alter membrane permeability and off-target promiscuity . Generic procurement of an arbitrary “pyrazole-4-sulfonamide” without specifying the exact N1-alkyl and C5-methyl substitution pattern risks introducing uncontrolled variables into SAR campaigns, metabolic stability studies, or patent-defensible lead series .

Quantitative Differentiation Evidence: 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide vs. Closest Analogs


LogP Differential: Linear n-Propyl vs. Branched Isopropyl N1-Substitution in 5-Methyl-Pyrazole-4-Sulfonamides

The target compound (5-methyl-1-propyl-1H-pyrazole-4-sulfonamide) bears a linear n-propyl chain at N1, while the closest commercial analog, 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 1250322-88-3), bears a branched isopropyl group. Vendor-computed logP values for the isopropyl analog are reported as 0.42 (ChemScene) and -0.02 (Fluorochem) . Although an experimentally measured logP for the n-propyl target is not publicly available, the linear alkyl chain is structurally predicted to yield a logP approximately 0.3–0.5 units higher than its branched isomer, consistent with well-established alkyl chain branching effects on lipophilicity [1]. This difference is meaningful for partitioning into hydrophobic environments such as lipid bilayers or protein binding pockets.

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: N1-Propyl vs. N1-Isopropyl

The TPSA of the isopropyl analog, 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonamide, is reported as 77.98 Ų by ChemScene . The primary sulfonamide group (-SO₂NH₂) and pyrazole ring nitrogens are the dominant polar contributors in both molecules. The linear n-propyl chain in the target compound does not alter the number of H-bond donors or acceptors relative to the isopropyl analog, so the TPSA is expected to be nearly identical (~78 Ų). However, the linear chain provides a larger solvent-accessible nonpolar surface area, yielding a higher logP/TPSA ratio—a parameter correlated with improved membrane permeation rates in Caco-2 and MDCK models [1].

Polar Surface Area Drug-likeness Bioavailability

Molecular Weight Differentiation: Target vs. N1-Desmethyl and N1-Ethyl Analogs

The target compound (MW = 203.26 g/mol, CAS 1250681-34-5) sits at a strategic molecular weight for fragment-based and lead-like screening libraries. Its closest lower homolog, 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 894330-76-8), has a MW of 189.24 g/mol—a difference of 14.02 g/mol (one methylene unit) . The N1-unsubstituted analog, 5-methyl-1H-pyrazole-4-sulfonamide (CAS 1935987-67-9), has a MW of approximately 161.18 g/mol [1]. This 14–42 Da mass range spans the sweet spot between fragment hits (MW <250) and lead-like compounds (MW <350), with the target's n-propyl group providing a critical 14 Da increment that can enhance hydrophobic packing in target protein sub-pockets without violating the Rule of Three for fragments [2].

Molecular Weight Fragment-Based Design Lead Optimization

Patent Landscape Differentiation: Sodium Channel vs. NMT Inhibitor Targeting

The pyrazole-4-sulfonamide scaffold is claimed in two distinct therapeutic patent families. US7223782 (Icagen) claims pyrazole-sulfonamides as voltage-gated sodium channel (Nav) inhibitors for neuropathic pain, with broad Markush coverage of N1-alkyl (including propyl) and C5-methyl substituents [1]. Independently, the pyrazole-4-sulfonamide chemotype is disclosed as an N-myristoyltransferase (NMT) inhibitor scaffold, with X-ray co-crystal structures of Leishmania major NMT with pyrazole-sulfonamide ligands deposited in the PDB (PDB: 4a2z, 4uwi) [2][3]. The target compound, with its specific 5-methyl-1-propyl substitution pattern, occupies the intersection of both patent spaces, making procurement of this exact substitution pattern essential for freedom-to-operate analysis and for differentiating Nav-targeting vs. NMT-targeting SAR programs.

Sodium Channel Inhibition N-Myristoyltransferase Patent Composition-of-Matter

Commercial Availability and Purity Benchmarking Against the Isopropyl Analog

Both the target compound (CAS 1250681-34-5) and its isopropyl analog (CAS 1250322-88-3) are commercially available at 98% purity from multiple vendors, including Leyan and CymitQuimica . However, the target compound appeared as 'Discontinued' on the CymitQuimica/Fluorochem listing as of 2019 , while the isopropyl analog remains listed as active on Fluorochem . This supply chain volatility for the linear n-propyl analog means that procurement planning must account for potential discontinuity, and users who require sustained access to the exact n-propyl substitution pattern should verify stock status across multiple suppliers (e.g., smolecule.com lists 'In Stock' as of 2024 ) before committing to large-scale SAR programs.

Commercial Availability Purity Procurement

Optimal Application Scenarios for 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide Based on Differentiated Evidence


Fragment-Based Lead Optimization Requiring Alkyl Chain SAR at the N1 Position

The target compound's linear n-propyl group provides a defined 14 Da mass increment over the N1-ethyl analog . Medicinal chemistry teams performing fragment growth from a 5-methyl-1H-pyrazole-4-sulfonamide core (MW ~161) can use this compound to probe the effect of a three-carbon linear alkyl extension on target binding, without introducing branching that would confound hydrophobic packing analysis. The predicted ~0.3–0.5 higher logP relative to the isopropyl isomer [1] further allows teams to specifically assess whether linear vs. branched N1-alkyl substitution affects membrane permeability in cell-based assays.

Sodium Channel Inhibitor Lead Identification with Distinct IP Positioning

The pyrazole-4-sulfonamide scaffold is patented as a sodium channel (Nav) inhibitor chemotype for neuropathic pain [2]. The 5-methyl-1-propyl substitution pattern provides a specific embodiment within the broad Markush claims. Research groups pursuing novel Nav inhibitors can use this exact compound as a reference standard to benchmark their own analogs, ensuring their lead series occupies structurally distinct chemical space relative to the prior art exemplified by this substitution pattern.

N-Myristoyltransferase (NMT) Inhibitor Scaffold Evaluation for Antiparasitic Programs

X-ray crystallography has confirmed that pyrazole-4-sulfonamides bind the NMT active site in Leishmania and Trypanosoma species [3]. The target compound, with its specific N1-propyl and C5-methyl substitution, can serve as a starting scaffold for structure-guided optimization of NMT inhibitors. The linear propyl chain may project into a hydrophobic sub-pocket distinct from that occupied by shorter-chain or branched analogs, providing a basis for rational, structure-based design of analogs with improved species selectivity.

Agrochemical Lead Discovery Requiring Controlled Lipophilicity and Sulfonamide H-Bonding

Pyrazole-4-sulfonamides have been explored as acetohydroxyacid synthase (AHAS) inhibitors and herbicidal leads [4]. The target compound's primary sulfonamide group provides a conserved H-bond donor/acceptor motif for target enzyme binding, while the linear n-propyl group offers a ~0.3–0.5 logP advantage over the branched isopropyl analog, potentially improving foliar uptake in whole-plant herbicidal assays. Agrochemical discovery teams can use this compound as a reference for SAR studies where incremental lipophilicity adjustments are critical without altering the polar sulfonamide pharmacophore.

Quote Request

Request a Quote for 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.